molecular formula C6H8BrNOS B13529385 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol

Cat. No.: B13529385
M. Wt: 222.11 g/mol
InChI Key: BVJKDJWZRJAGIU-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H8BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with an amine, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(5-bromothiophen-2-yl)acetaldehyde.

    Reduction: Formation of 2-amino-2-(5-bromothiophen-2-yl)ethanamine.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of both amino and hydroxyl groups allows for hydrogen bonding and other interactions that can influence biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one hydrochloride: Similar structure but with a carbonyl group instead of a hydroxyl group.

    2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride: Similar structure but with an ethyl group instead of a hydroxyl group.

    2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-Amino-2-(5-bromothiophen-2-yl)ethan-1-ol is unique due to the combination of its functional groups and the presence of the bromothiophene moiety. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

IUPAC Name

2-amino-2-(5-bromothiophen-2-yl)ethanol

InChI

InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(8)3-9/h1-2,4,9H,3,8H2

InChI Key

BVJKDJWZRJAGIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(CO)N

Origin of Product

United States

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